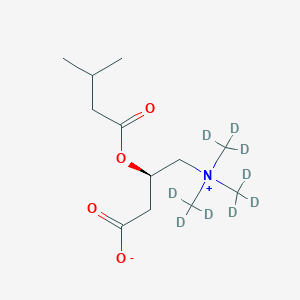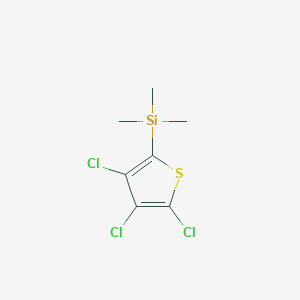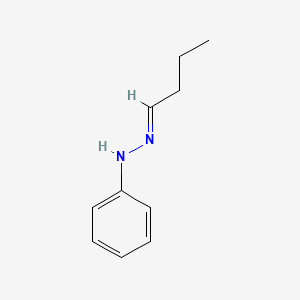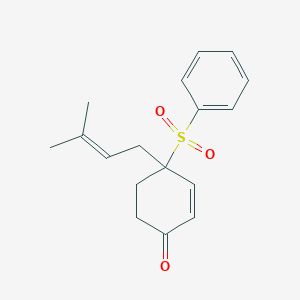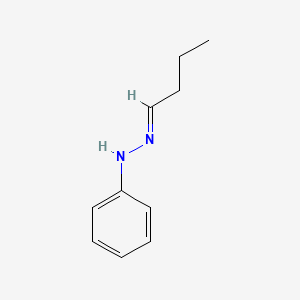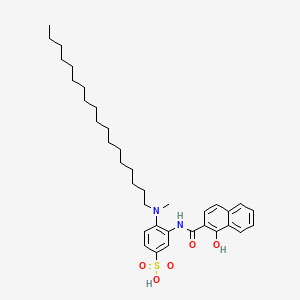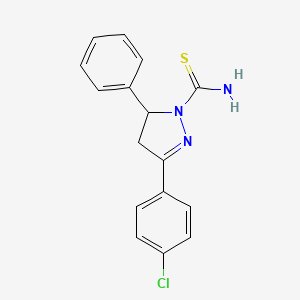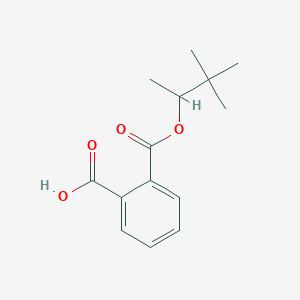![molecular formula C16H17Cl2N3 B11941332 4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline CAS No. 199735-57-4](/img/structure/B11941332.png)
4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and is used in various applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline typically involves the diazotization of 2,3-dichloroaniline followed by coupling with N,N-diethylaniline. The reaction conditions generally include:
Diazotization: 2,3-dichloroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with N,N-diethylaniline in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control temperature and pH precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Depending on the conditions, oxidation can yield various products, including quinones or nitro compounds.
Reduction: Reduction typically results in the formation of 2,3-dichloroaniline and N,N-diethylaniline.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Applications De Recherche Scientifique
4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline has several applications in scientific research:
Chemistry: It is used as a dye intermediate and in the study of azo compound reactivity.
Biology: The compound can be used in staining techniques for biological specimens.
Medicine: Research into its potential use in drug development and as a model compound for studying azo compound metabolism.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and other materials.
Mécanisme D'action
The mechanism of action of 4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline involves its interaction with various molecular targets. The azo group (N=N) can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with cellular components. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(2,3-dichlorophenyl)diazenyl]-N,N-dimethylaniline
- 4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylbenzeneamine
- 4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylphenylamine
Uniqueness
4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific color properties and reactivity profiles.
Propriétés
Numéro CAS |
199735-57-4 |
|---|---|
Formule moléculaire |
C16H17Cl2N3 |
Poids moléculaire |
322.2 g/mol |
Nom IUPAC |
4-[(2,3-dichlorophenyl)diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C16H17Cl2N3/c1-3-21(4-2)13-10-8-12(9-11-13)19-20-15-7-5-6-14(17)16(15)18/h5-11H,3-4H2,1-2H3 |
Clé InChI |
ARNYCJGWBMBZKM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)N=NC2=C(C(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(Carboxymethyl)amino]-2-methyl-3-oxopropanoic acid](/img/structure/B11941256.png)
